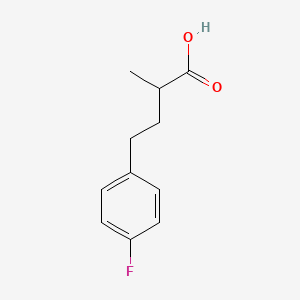
4-(4-Fluorophenyl)-2-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of butanoic acid, also known as butyric acid, with a fluorophenyl group attached to the fourth carbon . Butanoic acid is a carboxylic acid with the formula C4H8O2, and a fluorophenyl group is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would consist of a four-carbon chain (butanoic acid) with a methyl group on the second carbon and a fluorophenyl group on the fourth carbon .Chemical Reactions Analysis
Again, while specific reactions involving “4-(4-Fluorophenyl)-2-methylbutanoic acid” are not available, compounds with fluorophenyl groups are often used in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Fluorophenyl)-2-methylbutanoic acid” would depend on the specific structure of the compound. For example, the presence of the fluorine atom could influence the compound’s reactivity and the acid group could make it polar .Applications De Recherche Scientifique
Synthesis and Evaluation
- Research has demonstrated the use of 4-(4-Fluorophenyl)-2-methylbutanoic acid and its derivatives in the synthesis of various compounds. For instance, the stereoselective synthesis of γ‐fluorinated α‐amino acids, key components in medicinal chemistry, has been facilitated by derivatives of this compound (Laue et al., 2000). Similarly, it has been utilized in synthesizing key intermediates of atorvastatin calcium, a widely used statin for cholesterol management (Zhang Yi-fan, 2010); (Song Hong-rui, 2009).
Liquid Crystals and Electro-Optical Properties
- The compound and its fluoroalkyl derivatives have been explored in the creation of nematic and smectic liquid crystals with negative dielectric anisotropy, which are significant in display technologies and electro-optical applications (Jankowiak et al., 2008).
Crystal Structure Analysis
- The crystal structure of a related compound, 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutanoic acid, has been analyzed to understand its molecular configuration, which is crucial for the design and synthesis of pharmaceuticals (Bulej et al., 2004).
Potential in Imaging and Tumor Detection
- Derivatives of 4-(4-Fluorophenyl)-2-methylbutanoic acid have been synthesized and evaluated as potential PET imaging agents for tumor detection, highlighting its significance in medical diagnostics (Qiao et al., 2009).
Enantioseparation and Chiral Applications
- The compound's derivatives have been used in enantioseparation, a process vital for the production of chirally pure pharmaceuticals. This is evident in the separation of enantiomers of flobufen and its metabolites using chiral stationary phases (Uray & Kosjek, 2000).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-2-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-8(11(13)14)2-3-9-4-6-10(12)7-5-9/h4-8H,2-3H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMQKOTUKZOAMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-2-methylbutanoic acid | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

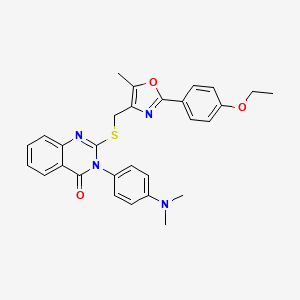
![ethyl 2-amino-3-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carboxylate](/img/structure/B2629747.png)
![4-[(5-Bromopyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2629749.png)
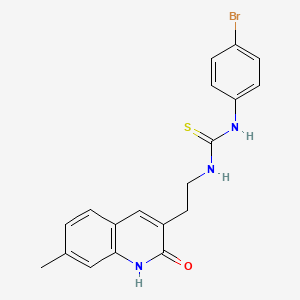
![N-(3-methoxyphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2629751.png)
![N-(2-methoxy-5-methylphenyl)-5-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2629752.png)
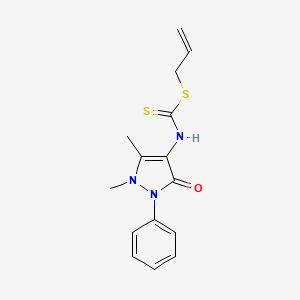
![2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-phenylacetonitrile](/img/structure/B2629757.png)
![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2629762.png)
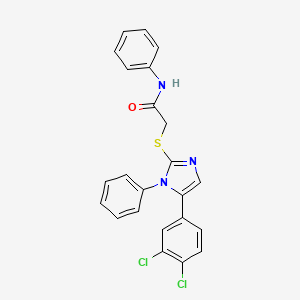
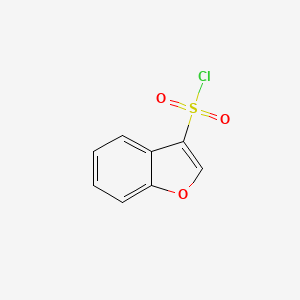
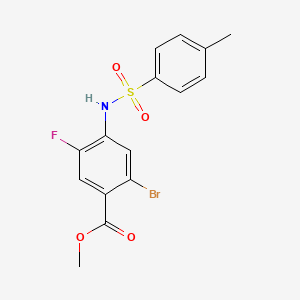
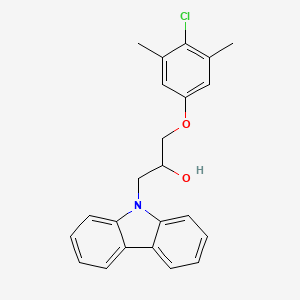
![1-Tert-butyl-3-[(4-fluorosulfonyloxyphenyl)carbamoyl]-5-methylpyrazole](/img/structure/B2629769.png)